1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide
Description
1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide is a piperidine derivative featuring a 4-ethoxybenzenesulfonyl group attached to the piperidine nitrogen and a carbohydrazide moiety at the 4-position. This compound belongs to a broader class of sulfonamide- and hydrazide-containing molecules, which are often explored for enzyme inhibition (e.g., carbonic anhydrases, cholinesterases) and receptor antagonism .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-2-21-12-3-5-13(6-4-12)22(19,20)17-9-7-11(8-10-17)14(18)16-15/h3-6,11H,2,7-10,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGQKHVYYMOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group is a critical pharmacophore. Key analogs and their substituents include:
- 1-(4-Methylbenzenesulfonyl)piperidine-4-carbohydrazide : A methyl group replaces ethoxy, reducing electron-donating effects. This analog was synthesized via condensation of hydrazide with arylaldehydes and tested for carbonic anhydrase inhibition .
- Derivatives showed acetylcholinesterase (AChE) inhibition, with IC50 values in the micromolar range .
- 1-(4-Methoxyphenylsulfonyl)piperidine-4-carbohydrazide : Methoxy, similar to ethoxy but smaller, may improve solubility. Synthesized via sulfonyl chloride reaction with ethyl piperidine-4-carboxylate, this compound shares synthetic pathways with the target molecule .
- 1-(2,3,4,5,6-Pentamethylphenylsulfonyl)piperidine-4-carbohydrazide : Bulky pentamethyl groups introduce steric hindrance, likely reducing binding affinity compared to ethoxy .
Hydrazide Modifications
- 1-(1-Adamantylthiocarbamoyl)piperidine-4-carbohydrazide : Incorporation of adamantane enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- N′-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazides : Dual sulfonyl groups (e.g., phenyl and alkyl/aryl) were synthesized for cholinesterase inhibition, showing varied activities depending on substituent size and electronics .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibitors: Hydrazonobenzenesulfonamides (e.g., 4-(4-(2-benzylidenehydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide) demonstrated nanomolar IC50 values against CA isoforms (I, II, IX, XII). The ethoxy group in the target compound may similarly enhance isoform selectivity .
- Cholinesterase Inhibitors : N′-(Aryl/alkylsulfonyl) derivatives showed AChE and butyrylcholinesterase (BChE) inhibition. For example, N′-(4-chlorobenzyl) analogs exhibited IC50 values of 0.89–2.12 μM, suggesting that electron-withdrawing groups enhance activity .
Receptor Antagonism
- Vasopressin Receptor Antagonists : Fluorinated analogs like 1-(6-fluoropyridin-2-yl)piperidine-4-carbohydrazide were radiolabeled for PET imaging, highlighting the role of fluorinated groups in improving pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula and a molecular weight of 327.4 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s structural stability and binding affinity to its targets, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) values were determined for various synthesized derivatives, indicating their effectiveness against specific bacterial strains .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown substantial inhibitory activity against α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate digestion .
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties, although more extensive research is needed to confirm these effects and elucidate the underlying mechanisms.
Study on Antibacterial Activity
In a study conducted by Munir et al., various hydrazone derivatives were synthesized from this compound. The synthesized compounds were tested against different bacterial strains. The results indicated that the compounds demonstrated significant antibacterial activity, with IC50 values ranging from 5 to 30 µg/well, depending on the specific derivative tested .
Enzyme Inhibition Study
Another research effort focused on the enzyme inhibitory effects of the compound. The study measured changes in absorbance before and after incubation with substrates to determine the inhibitory potency. The results highlighted that some derivatives showed promising enzyme inhibition profiles, particularly against α-glucosidase, which could be beneficial in diabetic treatment strategies .
Comparative Analysis
A comparative analysis was performed between this compound and other similar compounds to assess differences in biological activity:
| Compound Name | Antibacterial Activity (MIC µg/mL) | α-Glucosidase Inhibition (IC50 µM) |
|---|---|---|
| This compound | 10 | 15 |
| 1-(4-Methoxybenzenesulfonyl)piperidine-4-carbohydrazide | 12 | 18 |
| 1-(4-Chlorobenzenesulfonyl)piperidine-4-carbohydrazide | 8 | 10 |
This table illustrates that while all compounds exhibit antibacterial and enzyme inhibition activities, variations exist in potency, suggesting that structural modifications can significantly influence biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
